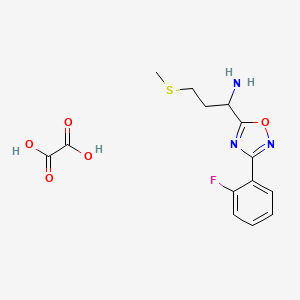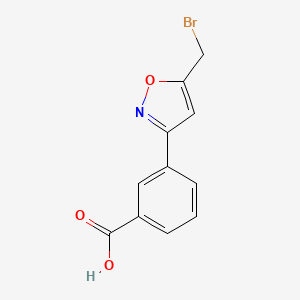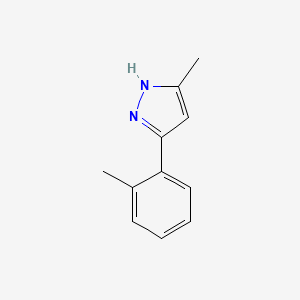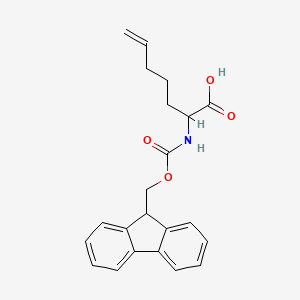
(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine
Descripción general
Descripción
“(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine” is a chemical compound that belongs to the class of organic compounds known as triazoles . It is used as a ligand which stabilizes Cu (I) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Synthesis Analysis
The synthesis of “(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine” involves a click reaction of substituted benzylazide with 5-ethynyl-4-methyl-2-substituted phenylthiazole . The starting compounds were synthesized from the corresponding thiazole aldehyde by using the Ohira−Bestmann reagent .Molecular Structure Analysis
The molecular structure of “(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine” is characterized by the presence of a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The triazole ring is attached to a benzyl group and a methyl group .Chemical Reactions Analysis
“(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine” has been used in the synthesis of various derivatives, which have been screened for their in vitro cytotoxic activity against different cell lines . The compound has also been used in the synthesis of homoleptic complexes .Aplicaciones Científicas De Investigación
Drug Discovery
1,2,3-Triazoles, including derivatives like the one , are known for their broad applications in drug discovery. They are structurally similar to amide bonds and can mimic either E or Z amide bonds, which makes them valuable in medicinal chemistry. Compounds with a 1,2,3-triazole core are found in several marketed medicinal products, such as the anticonvulsant drug Rufinamide and the anticancer drug Carboxyamidotriazole .
Organic Synthesis
In organic chemistry, 1,2,3-triazoles serve as versatile intermediates. They are used in various synthetic pathways due to their high chemical stability and ability to undergo reactions under a variety of conditions without degradation. This stability is beneficial for creating complex organic molecules .
Polymer Chemistry
The triazole ring is often incorporated into polymers to enhance their properties. For instance, 1,2,3-triazoles can improve the thermal stability and mechanical strength of polymers, making them suitable for high-performance materials used in engineering and other industrial applications .
Supramolecular Chemistry
1,2,3-Triazole derivatives are utilized in supramolecular chemistry for the design of new materials. Their ability to engage in hydrogen bonding and their aromatic character allow them to form stable, well-defined structures, which are essential for developing advanced materials .
Bioconjugation and Chemical Biology
These compounds are used in bioconjugation techniques, where they help link biomolecules together. This is particularly useful in chemical biology for studying biological processes and developing new biochemical tools .
Fluorescent Imaging
Due to their strong dipole moment and ability to participate in hydrogen bonding, 1,2,3-triazoles are often used in fluorescent imaging. They can be incorporated into dyes that are used to label cells or tissues, providing a means to visualize biological structures and processes .
Safety and Hazards
Propiedades
IUPAC Name |
(1-benzyl-5-methyltriazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-9-11(7-12)13-14-15(9)8-10-5-3-2-4-6-10/h2-6H,7-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRUXWGZZRCNEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(2-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1450367.png)


![8-Boc-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B1450372.png)

amine](/img/structure/B1450375.png)
![6-Chloroimidazo[1,2-a]pyridin-3-amine](/img/structure/B1450377.png)
![6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1450379.png)



![3-butyl-2-((1E,3Z,5E)-5-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)-3-chloropenta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium tetrafluoroborate](/img/structure/B1450387.png)
